molecular formula C16H13ClN4S B12015787 4-((2-Chlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol CAS No. 613248-78-5

4-((2-Chlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12015787
CAS No.: 613248-78-5
M. Wt: 328.8 g/mol
InChI Key: RWSJDDRYTSLTPA-VCHYOVAHSA-N
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Description

4-((2-Chlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, a chlorobenzylidene group, and a tolyl group. It is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of the Chlorobenzylidene Group: The chlorobenzylidene group is introduced via a condensation reaction between the triazole derivative and 2-chlorobenzaldehyde in the presence of an acid catalyst like acetic acid.

    Attachment of the Tolyl Group: The tolyl group is incorporated through a nucleophilic substitution reaction using m-tolylamine and the triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-((2-Chlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown promise as an antimicrobial and antifungal agent. It inhibits the growth of various bacterial and fungal strains, making it a candidate for the development of new antibiotics and antifungal medications.

Medicine

In medicine, research has indicated potential anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-((2-Chlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi. In anticancer applications, it induces apoptosis through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Bromobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
  • 4-((2-Fluorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
  • 4-((2-Methylbenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-((2-Chlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzylidene group enhances its antimicrobial activity compared to its bromine or fluorine analogs. Additionally, the tolyl group contributes to its overall stability and reactivity.

Properties

CAS No.

613248-78-5

Molecular Formula

C16H13ClN4S

Molecular Weight

328.8 g/mol

IUPAC Name

4-[(E)-(2-chlorophenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13ClN4S/c1-11-5-4-7-12(9-11)15-19-20-16(22)21(15)18-10-13-6-2-3-8-14(13)17/h2-10H,1H3,(H,20,22)/b18-10+

InChI Key

RWSJDDRYTSLTPA-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3Cl

Origin of Product

United States

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